![molecular formula C15H25N3O2S B5705215 N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5705215.png)
N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide, commonly known as DMXAA, is a small molecule drug that has been studied for its potential anticancer properties. DMXAA was first identified in the 1990s as a compound that could stimulate the immune system to attack cancer cells. Since then, it has been the subject of numerous studies to determine its potential as a cancer treatment.
Mechanism of Action
DMXAA works by activating a protein called STING (stimulator of interferon genes) in immune cells. This leads to the production of interferons, which are molecules that signal other immune cells to attack cancer cells. DMXAA also disrupts the blood supply to tumors by causing blood vessels to leak and collapse.
Biochemical and physiological effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its effects on the immune system and blood vessels, DMXAA has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit the production of angiogenic factors (proteins that promote the growth of new blood vessels).
Advantages and Limitations for Lab Experiments
One advantage of DMXAA is that it has been extensively studied in preclinical models, and has shown promising results in a number of different cancer types. However, there are also limitations to its use in lab experiments. For example, DMXAA has been shown to have variable efficacy depending on the tumor type and model used, and its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for research on DMXAA. One area of interest is in combination therapy, where DMXAA is used in conjunction with other anticancer agents to enhance their efficacy. Another area of interest is in developing new formulations of DMXAA that can improve its pharmacological properties and reduce toxicity. Finally, there is interest in further elucidating the mechanism of action of DMXAA, which could lead to the development of new drugs that target the same pathways.
Synthesis Methods
DMXAA can be synthesized using a number of different methods, including the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. Other methods involve the use of piperazine and various other reagents.
Scientific Research Applications
DMXAA has been extensively studied for its potential as an anticancer agent. In preclinical studies, DMXAA has been shown to have potent antitumor activity against a range of different cancer types, including melanoma, lung cancer, and breast cancer. DMXAA has been shown to work by stimulating the immune system to attack cancer cells, as well as by disrupting the blood supply to tumors.
properties
IUPAC Name |
4-methyl-N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-13-4-6-14(7-5-13)21(19,20)17-15(2,3)12-18-10-8-16-9-11-18/h4-7,16-17H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHDZHGJOHMISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dimethyl-2-piperazin-1-yl-ethyl)-4-methyl-benzenesulfonamide |
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